An In-depth Technical Guide to N,N-dimethyl-2-(methylamino)propanamide (CAS 69902-16-5)
An In-depth Technical Guide to N,N-dimethyl-2-(methylamino)propanamide (CAS 69902-16-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-2-(methylamino)propanamide, with the Chemical Abstracts Service (CAS) registry number 69902-16-5, is a tertiary amine and a disubstituted amide derivative of alanine. Its structure suggests potential utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. The presence of both a tertiary amine and an amide functionality within a small, chiral backbone makes it an intriguing candidate for creating molecules with specific stereochemistry and biological activity. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and expected analytical characteristics, offering a foundational resource for researchers.
Nomenclature and Structural Information
The systematic IUPAC name for this compound is N,N-dimethyl-2-(methylamino)propanamide. It is also known by other synonyms such as N1,N1,N2-trimethyl-L-alaninamide.[1]
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Molecular Formula: C₆H₁₄N₂O[1]
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Molecular Weight: 130.19 g/mol [1]
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CAS Number: 69902-16-5[1]
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SMILES: CC(C(=O)N(C)C)NC[1]
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InChI Key: RIUXWVNHMYQLQY-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | N,N-dimethyl-2-(methylamino)propanamide (CAS 69902-16-5) | N,N-Dimethyl-2-amino-2-methylpropanamide (CAS 62983-26-0) | Source |
| Boiling Point | Not available (Predicted) | 194.7 °C at 760 mmHg | [2] |
| Melting Point | Not available | Not available | |
| Density | Not available (Predicted) | 0.96 g/cm³ | [2] |
| XLogP3-AA | -0.3 | 0.51 | [1][2] |
| Hydrogen Bond Donor Count | 1 | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [1] |
| Flash Point | Not available (Predicted) | 71.6 °C | [2] |
The computed XLogP3-AA value of -0.3 for the title compound suggests it is likely to be a water-soluble compound.[1] The presence of a hydrogen bond donor and two acceptors further supports its potential for aqueous solubility.
Proposed Synthesis
A robust and efficient synthesis of N,N-dimethyl-2-(methylamino)propanamide can be envisioned starting from the readily available amino acid, L-alanine. This multi-step synthesis would involve protection of the amino group, amidation of the carboxylic acid, methylation of the secondary amine, and subsequent deprotection.
Synthetic Workflow
Caption: Proposed synthetic workflow for N,N-dimethyl-2-(methylamino)propanamide.
Detailed Experimental Protocol (Hypothetical)
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N-protection of L-Alanine:
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Dissolve L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
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Add a base such as sodium hydroxide to deprotonate the carboxylic acid and amino group.
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Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
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Acidify the reaction mixture and extract the N-Boc-L-alanine product.
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Amidation with Dimethylamine:
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Dissolve N-Boc-L-alanine in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
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Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
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Introduce dimethylamine (as a solution in THF or as a gas) and stir at room temperature.
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Work up the reaction to isolate N-Boc-N,N-dimethyl-L-alaninamide.
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N-methylation:
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Dissolve the product from the previous step in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
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Add a strong base like sodium hydride (NaH) at 0 °C to deprotonate the secondary amine.
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Add methyl iodide and allow the reaction to warm to room temperature.
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Quench the reaction carefully with water and extract the N-methylated product.
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Deprotection:
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Dissolve the N-Boc protected final intermediate in a solvent like DCM.
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Add a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc protecting group.
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Neutralize the reaction mixture and extract the final product, N,N-dimethyl-2-(methylamino)propanamide.
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Purify the final product using techniques such as column chromatography or distillation.
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Spectroscopic Characterization (Predicted)
As no experimental spectra are publicly available, the following are predictions based on the structure of N,N-dimethyl-2-(methylamino)propanamide.
¹H NMR Spectroscopy
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CH₃-CH group: A doublet signal is expected for the methyl protons.
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CH-NH group: A quartet or multiplet is expected for the methine proton.
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N(CH₃)₂ group: Two singlets may be observed for the two methyl groups on the amide nitrogen due to restricted rotation around the C-N amide bond.
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NH-CH₃ group: A singlet or a doublet (if coupled to the NH proton) is expected for the methyl protons on the amine nitrogen.
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NH proton: A broad singlet is expected, which may or may not show coupling to the adjacent methine and methyl protons.
¹³C NMR Spectroscopy
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C=O (Amide carbonyl): A signal in the range of 170-180 ppm.
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CH (alpha-carbon): A signal in the range of 50-60 ppm.
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N(CH₃)₂ (Amide methyls): One or two signals in the range of 35-40 ppm.
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NH-CH₃ (Amine methyl): A signal in the range of 30-40 ppm.
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CH₃ (Alanine methyl): A signal in the range of 15-25 ppm.
Infrared (IR) Spectroscopy
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C=O stretch (Amide): A strong absorption band around 1630-1680 cm⁻¹.
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N-H stretch (Secondary amine): A weak to medium absorption band around 3300-3500 cm⁻¹.
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C-H stretch (Aliphatic): Multiple absorption bands in the region of 2850-3000 cm⁻¹.
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C-N stretch: Absorption bands in the fingerprint region (1000-1350 cm⁻¹).
Mass Spectrometry
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Molecular Ion (M⁺): An odd-electron molecular ion peak would be expected at m/z = 130.
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Fragmentation: Common fragmentation pathways would likely involve the loss of the dimethylamino group, the methylamino group, and cleavage adjacent to the carbonyl group.
Safety and Handling
Based on the GHS classification from one notification to the ECHA C&L Inventory, N,N-dimethyl-2-(methylamino)propanamide is classified as Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[1]
Precautionary Statements:
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P264: Wash skin thoroughly after handling.[1]
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P270: Do not eat, drink or smoke when using this product.[1]
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P301 + P317: IF SWALLOWED: Get medical help.[1]
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P330: Rinse mouth.[1]
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P501: Dispose of contents/container to an approved waste disposal plant.[1]
Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a fume hood. A full Safety Data Sheet (SDS) should be consulted before use.
Potential Applications
While specific applications for N,N-dimethyl-2-(methylamino)propanamide are not documented in the reviewed literature, its structure suggests potential use in several areas of research and development:
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Asymmetric Synthesis: The chiral center derived from L-alanine makes it a valuable synthon for the preparation of enantiomerically pure molecules.
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Pharmaceutical Development: The amide and amine functionalities are common in biologically active compounds, suggesting its potential as a scaffold or intermediate in drug discovery. A structurally related compound, 2-Amino-N,N,2-trimethylpropanamide, is used in the preparation of fused heteroarylpyridine amines as large tumor suppressor kinase inhibitors, indicating the potential for similar amides in medicinal chemistry.[2]
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Ligand Development: The nitrogen atoms could serve as coordination sites for metal ions, suggesting its potential use in the development of novel ligands and catalysts.
Conclusion
N,N-dimethyl-2-(methylamino)propanamide is a chemical compound with potential applications in various fields of chemical synthesis. While there is a notable lack of experimental data in the public domain, this guide provides a comprehensive overview of its known identifiers, computed properties, a plausible synthetic strategy, and predicted analytical characteristics. This information serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further experimental investigation is warranted to fully characterize its properties and unlock its synthetic potential.
References
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PubChem. N,N-dimethyl-2-(methylamino)propanamide. National Center for Biotechnology Information. [Link]
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LookChem. N,N-Dimethyl-2-amino-2-methylpropanamide. [Link]
